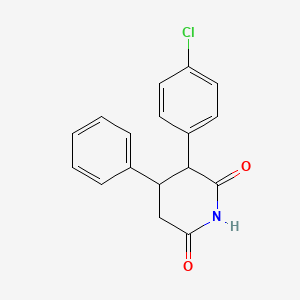
3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound in good yield. The reaction conditions are mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A structurally related compound with similar biological activities.
4-Chlorophenyl phenyl ether: Another compound with a 4-chlorophenyl group, used in different applications.
Uniqueness
3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
113604-61-8 |
|---|---|
Formule moléculaire |
C17H14ClNO2 |
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C17H14ClNO2/c18-13-8-6-12(7-9-13)16-14(10-15(20)19-17(16)21)11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,19,20,21) |
Clé InChI |
IYXMDBJFYLFLAD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=O)NC1=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
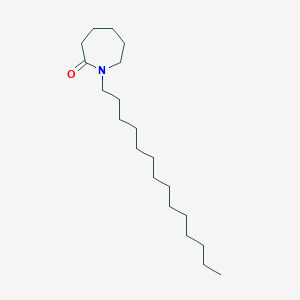
![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)
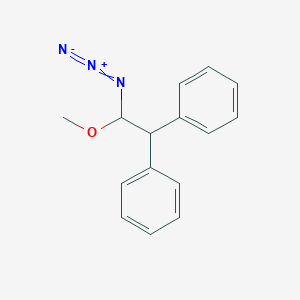
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

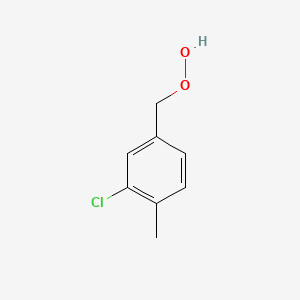

![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)
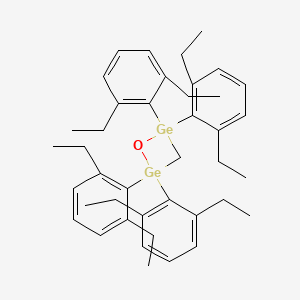
![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14308412.png)
![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
